molecular formula C17H24BFO4 B2773617 2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246393-66-6

2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2773617
CAS No.: 2246393-66-6
M. Wt: 322.18
InChI Key: DAJIPHBENPVRPR-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H24BFO4 and its molecular weight is 322.18. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)14-9-13(19)5-6-15(14)21-11-12-7-8-20-10-12/h5-6,9,12H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJIPHBENPVRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2246393-66-6) is a boron-containing organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H24BFO4C_{17}H_{24}BFO_{4}, with a molecular weight of 322.2 g/mol. The structure incorporates a fluorinated phenyl group and a dioxaborolane moiety, which may enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom is believed to enhance lipophilicity and improve binding affinity to target proteins. The dioxaborolane structure may facilitate coordination with biomolecules, potentially influencing various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities such as:

  • Anticancer : Many boron-containing compounds are known for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antiviral : Some derivatives have shown promise in inhibiting viral replication, particularly in the context of HIV and other viral infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of similar dioxaborolane derivatives reported that these compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of cellular homeostasis.

CompoundCell LineIC50 (µM)Mechanism
Dioxaborolane AHeLa15Induction of apoptosis
Dioxaborolane BMCF-710Inhibition of cell proliferation

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of boron-containing compounds. The study found that certain derivatives could inhibit viral entry and replication in vitro.

CompoundVirus TypeEC50 (µM)Inhibition Mechanism
Compound XHIV5Reverse transcriptase inhibition
Compound YInfluenza7Viral fusion inhibition

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